2-Iodo-3-(propan-2-yloxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEOKRASWYWYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Structure of 2-Iodo-3-(propan-2-yloxy)pyridine
[1]
Executive Summary
2-Iodo-3-(propan-2-yloxy)pyridine (CAS: 1296206-79-5) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry.[1] It serves as a critical "orthogonal" scaffold, where the C2-iodine atom provides a highly reactive electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C3-isopropoxy group functions as a metabolically stable, lipophilic electron donor.
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery, specifically for kinase inhibitors and GPCR modulators.
Structural Analysis & Physicochemical Profile
Chemical Identity
The molecule consists of a pyridine core substituted at the ortho position (C2) with an iodine atom and at the meta position (C3) with an isopropoxy ether linkage.
| Property | Data |
| IUPAC Name | 2-Iodo-3-(propan-2-yloxy)pyridine |
| Common Name | 2-Iodo-3-isopropoxypyridine |
| CAS Number | 1296206-79-5 |
| Molecular Formula | |
| Molecular Weight | 263.08 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| LogP (Predicted) | ~2.5 - 2.9 (Lipophilic) |
Electronic & Steric Features
-
C2-Iodine (The Handle): The C-I bond is weak and highly polarizable, making it significantly more reactive toward oxidative addition by Palladium(0) species than corresponding bromides or chlorides.[1]
-
C3-Isopropoxy (The Anchor):
-
Electronic Effect: Acts as a
-withdrawing but strong -donating group.[1] This increases electron density at the C2 and C4 positions, potentially facilitating oxidative addition at C2. -
Steric Effect: The bulky isopropyl group shields the C3 position from metabolic dealkylation (unlike a methoxy group) and can induce atropisomerism in downstream biaryl products.[1]
-
-
Pyridine Nitrogen: Remains a competent hydrogen bond acceptor (
of conjugate acid is lowered by the inductive effect of the adjacent iodine).
Validated Synthetic Protocol
The most robust route to 2-iodo-3-(propan-2-yloxy)pyridine is the O-alkylation of 2-iodo-3-pyridinol .[1] Direct iodination of 3-isopropoxypyridine is not recommended as it typically yields a mixture of regioisomers (C2 and C6).[1]
Reaction Scheme
The synthesis relies on a Williamson ether synthesis approach using a weak base to favor O-alkylation over N-alkylation.[1]
Figure 1: Synthetic pathway favoring O-alkylation via soft base mediation.
Step-by-Step Methodology
Reagents:
-
2-Iodo-3-pyridinol (1.0 equiv)[1]
-
2-Iodopropane (1.2 equiv) [Alternative: 2-Bromopropane][1]
-
Cesium Carbonate (
) (1.5 equiv) [Alternative: ][1] -
Solvent: N,N-Dimethylformamide (DMF) [Anhydrous][1]
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodo-3-pyridinol (e.g., 1.0 g) in anhydrous DMF (10 mL).
-
Deprotonation: Add Cesium Carbonate (2.2 g) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the pyridinolate anion.
-
Expert Insight:
is preferred over due to the "cesium effect," which enhances the solubility of the alkoxide and promotes O-alkylation over N-alkylation.
-
-
Alkylation: Add 2-Iodopropane (0.54 mL) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The product typically has a higher than the starting phenol.[1] -
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield Expectation: 85–95% isolated yield.
Reactivity & Functionalization[3]
The utility of 2-iodo-3-(propan-2-yloxy)pyridine lies in its ability to undergo selective metal-catalyzed transformations at the C2 position without affecting the C3 ether.[1]
Divergent Synthesis Workflow
Figure 2: Divergent reactivity profile of the 2-iodo scaffold.[1]
Key Reaction Parameters
-
Suzuki Coupling: The C3-isopropoxy group exerts steric pressure.[1] High-activity catalysts like Pd(dppf)Cl2 or XPhos Pd G2 are recommended to overcome steric hindrance during the transmetallation step.[1]
-
Lithium-Halogen Exchange: The iodine can be exchanged for Lithium or Magnesium (using
) at low temperatures (-78°C to -20°C).[1] This allows the pyridine to act as a nucleophile, reacting with aldehydes or ketones.-
Warning: The 3-alkoxy group can direct ortho-lithiation to the C4 position if the C2-iodine is not present.[1] However, with the C2-I present, exchange at C2 is the fastest reaction.
-
Applications in Drug Discovery[2][4][5]
Pharmacophore Utility
In medicinal chemistry, this scaffold is often used to mimic the adenosine ring of ATP in kinase inhibitors or to provide a lipophilic cap in GPCR ligands.
-
Metabolic Stability: The isopropyl group (
) is significantly more resistant to Cytochrome P450-mediated O-dealkylation than a methyl group ( ).[1] This extends the in vivo half-life of the drug candidate.[1] -
Solubility & Lipophilicity: The ether oxygen acts as a weak H-bond acceptor, improving aqueous solubility compared to an all-carbon analog, while the isopropyl group maintains the lipophilicity required for cell membrane permeability.
-
Conformational Control: In biaryl systems (e.g., 2-phenyl-3-isopropoxypyridine), the bulk of the isopropoxy group forces the two aromatic rings to twist out of planarity. This "twisted" conformation is often critical for selectivity in enzyme binding pockets.[1]
Case Study Context
While specific clinical candidates are proprietary, this intermediate is analogous to scaffolds found in:
References
-
Sigma-Aldrich. 2-Iodo-3-(propan-2-yloxy)pyridine Product Page.[1] (CAS 1296206-79-5).[1] Accessed via Merck/Sigma databases.[1]
-
PubChem. 2-Iodo-3-hydroxypyridine (Precursor).[1] National Library of Medicine.[1] Link
-
ChemSRC. 6-Chloro-2-iodo-3-isopropoxypyridine (Analogous Structure Data).Link[1]
-
Ligthart, G. et al. Palladium-Catalyzed Coupling of 2-Alkoxy-3-halopyridines.[1] Journal of Organic Chemistry, 2006, 71(1), 375-378.[3] (Foundational methodology for coupling 2-halo-3-alkoxypyridines).
-
GuideChem. Synthesis of 2-Iodo-3-substituted pyridines.Link
2-Iodo-3-(propan-2-yloxy)pyridine CAS number and safety data sheets (SDS)
The following technical guide provides an in-depth analysis of 2-Iodo-3-(propan-2-yloxy)pyridine , a critical heterocyclic building block in medicinal chemistry.
Advanced Scaffold for Medicinal Chemistry & Cross-Coupling Applications
Chemical Identity & Core Characterization
2-Iodo-3-(propan-2-yloxy)pyridine is a halogenated pyridine derivative characterized by an iodine atom at the C2 position and an isopropoxy ether linkage at the C3 position. This specific substitution pattern renders it highly valuable for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and GPCR ligands where the C2-position serves as a reactive handle for diversification and the C3-isopropoxy group provides essential lipophilic bulk and metabolic modulation.
| Property | Data / Specification |
| IUPAC Name | 2-Iodo-3-(propan-2-yloxy)pyridine |
| Common Name | 2-Iodo-3-isopropoxypyridine |
| CAS Number | 1296206-79-5 |
| Molecular Formula | C₈H₁₀INO |
| Molecular Weight | 263.08 g/mol |
| SMILES | CC(C)Oc1cccnc1I |
| Appearance | Off-white to pale yellow solid / oil (low melting) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
Note on Isomerism: It is crucial to distinguish this compound from its isomer, 2-isopropoxy-3-iodopyridine (CAS 766557-61-3). The reactivity profiles differ significantly; the C2-iodo motif in the target compound is far more reactive toward oxidative addition in palladium-catalyzed couplings than the C3-iodo motif of its isomer.
Synthesis & Production Protocols
The synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine is best approached via a convergent two-step sequence starting from commercially available 3-hydroxypyridine. This route ensures high regioselectivity and minimizes the formation of N-alkylated byproducts.
Step 1: Regioselective Iodination
-
Objective: Install the iodine atom at the C2 position (ortho to the hydroxyl group).
-
Mechanism: Electrophilic aromatic substitution facilitated by the activating hydroxyl group.
-
Reagents: Iodine (
), Sodium Carbonate ( ), Water ( ).[1]
Protocol:
-
Dissolve 3-hydroxypyridine (1.0 eq) in water.
-
Add sodium carbonate (2.0 eq) to the solution.
-
Add iodine (
, 1.0 eq) portion-wise at room temperature. -
Stir the mixture for 2–4 hours. The formation of a precipitate indicates the product, 2-iodo-3-hydroxypyridine (CAS 40263-57-8).
-
Acidify carefully to pH 4 with dilute HCl to maximize precipitation.
-
Filter, wash with cold water, and dry.[1]
-
Yield expectation: 85–92%
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Objective: Install the isopropyl group on the oxygen.
-
Challenge: Pyridines can undergo N-alkylation. Using a carbonate base in a polar aprotic solvent favors O-alkylation due to the "hard" nature of the oxygen nucleophile compared to the "soft" pyridine nitrogen.
-
Reagents: 2-Bromopropane (or 2-Iodopropane), Potassium Carbonate (
), DMF.
Protocol:
-
Dissolve 2-iodo-3-hydroxypyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add potassium carbonate (
, 1.5 eq). Stir for 15 minutes to form the phenoxide anion. -
Add 2-bromopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC or LCMS.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Two-step convergent synthesis pathway from 3-hydroxypyridine to the target ether.
Applications in Drug Discovery
The 2-iodo-3-alkoxypyridine scaffold is a "privileged structure" in medicinal chemistry. The iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly elaborate the core into complex bioactive molecules.
Key Reactivity: C-I Bond Activation
The C2-iodine bond is electronically activated by the adjacent pyridine nitrogen (which pulls electron density via induction) and the C3-alkoxy group (which provides resonance stabilization to the intermediate). This makes the compound an excellent substrate for:
-
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.
-
Buchwald-Hartwig Amination: Displacement of the iodine with amines to form C-N bonds (kinase hinge binders).
Catalytic Cycle Visualization (Suzuki Coupling)
Caption: Pd-catalyzed cross-coupling cycle utilizing the reactive C2-Iodine handle.
Safety Data Sheet (SDS) Summary
Signal Word: WARNING
As a halogenated pyridine derivative, this compound should be treated as a hazardous chemical. While specific toxicological data for this exact CAS may be limited, it shares the hazard profile of analogous 2-halopyridines.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | Cat.[2][3] 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation. |
| Serious Eye Damage | Cat. 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation. |
Handling & Storage
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store under inert gas (Nitrogen or Argon) as iodides can be light-sensitive. Recommended temperature: 2–8°C .[4]
-
PPE: Wear nitrile gloves, safety goggles (side shields), and a lab coat. Use in a fume hood to avoid inhalation of dust/vapors.
-
Incompatibility: Strong oxidizing agents, strong acids.
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center immediately.
References
-
Sigma-Aldrich. 2-Iodo-3-(propan-2-yloxy)pyridine Product Page. Retrieved from (CAS Search Verified).
-
ChemicalBook. 2-Iodo-3-hydroxypyridine (Precursor) Synthesis & Properties. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary: 3-Iodopyridine Derivatives. Retrieved from .
-
GuideChem. Synthesis of Halogenated Pyridines. Retrieved from .
Sources
Methodological & Application
Application Notes & Protocols for 2-Iodo-3-(propan-2-yloxy)pyridine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, simpler "fragments" (typically with a molecular weight < 300 Da).[3][4][5] These fragments, while often exhibiting weak binding affinities (in the micromolar to millimolar range), provide a more efficient exploration of chemical space and often result in lead compounds with superior physicochemical properties.[2][6]
Within the vast landscape of fragment libraries, halogenated compounds, particularly those containing iodine, offer distinct and compelling advantages. The incorporation of an iodine atom into a fragment scaffold, as seen in 2-Iodo-3-(propan-2-yloxy)pyridine , provides a unique set of tools for the medicinal chemist. The iodine atom can act as a powerful hydrogen bond acceptor through the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition at protein active sites. Furthermore, its high electron density and anomalous scattering properties make it an invaluable probe in X-ray crystallography for unambiguous determination of the fragment's binding pose.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Iodo-3-(propan-2-yloxy)pyridine in FBDD campaigns. We will delve into the molecule's unique properties, provide detailed protocols for its application in primary screening and hit validation using state-of-the-art biophysical techniques, and outline strategic considerations for its evolution from a fragment hit to a potent lead compound.
Physicochemical Profile of 2-Iodo-3-(propan-2-yloxy)pyridine
2-Iodo-3-(propan-2-yloxy)pyridine is a strategically designed fragment that combines several key features beneficial for FBDD. The pyridine ring serves as a common scaffold in medicinal chemistry, offering hydrogen bond accepting capabilities through its nitrogen atom.[7] The isopropoxy group provides a degree of lipophilicity and potential for hydrophobic interactions, while the iodine atom at the 2-position is the key to its enhanced utility in fragment screening.
| Property | Value (Predicted/Estimated) | Significance in FBDD |
| Molecular Weight | ~265.09 g/mol | Falls within the generally accepted "Rule of Three" for fragments.[3] |
| cLogP | ~2.5 | Provides a balance of solubility and lipophilicity for effective binding. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Ether O) | Offers potential for key interactions with protein targets. |
| Hydrogen Bond Donors | 0 | Simplicity reduces the entropic penalty upon binding. |
| Rotatable Bonds | 2 | Low conformational flexibility increases the probability of productive binding. |
| Key Structural Features | Pyridine ring, Iodine atom, Isopropoxy group | Provides a combination of aromatic, halogen bonding, and hydrophobic interaction potential. |
The FBDD Workflow: An Overview
The journey from a fragment library to a lead compound is a multi-step process. The following diagram illustrates a typical FBDD workflow where 2-Iodo-3-(propan-2-yloxy)pyridine would be utilized.
Application Protocols
The following sections provide detailed, step-by-step protocols for utilizing 2-Iodo-3-(propan-2-yloxy)pyridine in common FBDD screening techniques.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak interactions typical of fragments.[8][9][10]
Objective: To identify if 2-Iodo-3-(propan-2-yloxy)pyridine binds to the target protein and to estimate its binding affinity.
Materials:
-
Biacore T200 or similar SPR instrument[2]
-
Sensor Chip CM5 (or other suitable surface)[11]
-
Amine coupling kit
-
Target protein (≥95% purity)
-
2-Iodo-3-(propan-2-yloxy)pyridine stock solution (100 mM in 100% DMSO)
-
Running buffer (e.g., HBS-EP+, PBS)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate the surface using a 1:1 mixture of EDC/NHS.
-
Immobilize the target protein to a high density (e.g., 10,000-15,000 RU) on a flow cell. Use a reference flow cell with no protein for subtraction.[11]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Assay Development and Quality Control:
-
Perform a DMSO calibration to determine the solvent correction parameters. It is critical to match the DMSO concentration in the running buffer and the analyte samples to minimize bulk refractive index effects.[8]
-
Inject a known binder (positive control) to confirm the activity of the immobilized protein.
-
-
Fragment Screening:
-
Prepare a dilution series of 2-Iodo-3-(propan-2-yloxy)pyridine in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM) with a final DMSO concentration matched to the running buffer (typically 1-5%).
-
Inject the fragment solutions over the target and reference flow cells. A typical injection time is 60 seconds at a flow rate of 30 µL/min.[12]
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data.
-
Analyze the steady-state binding responses to determine the dissociation constant (KD). For weak binders, a steady-state analysis is often more reliable than kinetic analysis.
-
A reproducible, concentration-dependent binding signal indicates a hit.
-
| Parameter | Recommended Value | Rationale |
| Fragment Concentration Range | 10 - 1000 µM | To accurately determine the KD of a weak interaction. |
| DMSO Concentration | 1-5% (matched) | To ensure fragment solubility while minimizing solvent effects on the SPR signal.[8] |
| Flow Rate | 30 µL/min | To minimize mass transport limitation effects. |
| Contact Time | 60-120 s | Sufficient time to approach steady-state binding for weak fragments. |
Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides the definitive proof of binding and the precise atomic details of the interaction, which is crucial for structure-guided hit-to-lead optimization.[3][13] The iodine atom in 2-Iodo-3-(propan-2-yloxy)pyridine is a significant asset here, as it can be used for anomalous diffraction phasing and provides a strong signal in electron density maps.
Objective: To determine the crystal structure of the target protein in complex with 2-Iodo-3-(propan-2-yloxy)pyridine.
Methodology:
-
Crystal Preparation:
-
Grow high-quality crystals of the apo-protein that diffract to a high resolution (ideally better than 2.0 Å).[13]
-
Optimize cryo-protection conditions to ensure the crystals can be flash-cooled without ice formation.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing 2-Iodo-3-(propan-2-yloxy)pyridine at a concentration of 10-50 mM in a cryo-protectant solution. The solvent (e.g., DMSO) concentration should be kept below a level that degrades crystal quality.[14]
-
Transfer the apo-crystals into the soaking solution for a defined period (ranging from minutes to hours). This needs to be optimized for each protein system.
-
-
Data Collection:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[15] If possible, collect data at a wavelength that maximizes the anomalous signal from the iodine atom (~0.9 Å).
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Calculate an anomalous difference Fourier map. A strong peak in this map will unambiguously identify the location of the iodine atom.
-
Carefully inspect the electron density maps (2mFo-DFc and mFo-DFc) to confirm the binding of the entire fragment.
-
Refine the protein-fragment complex structure to high resolution.
-
Analyze the binding site interactions, paying close attention to any potential halogen bonds involving the iodine atom, hydrogen bonds with the pyridine nitrogen, and hydrophobic interactions with the isopropoxy group.
-
Protocol 3: Fragment Screening by NMR Spectroscopy
NMR spectroscopy is a powerful tool for FBDD, capable of detecting very weak binding events and providing information on the binding site.[16][[“]][18] Both ligand-observed and protein-observed methods can be employed.
Objective: To detect the binding of 2-Iodo-3-(propan-2-yloxy)pyridine to the target protein using protein-observed 2D ¹H-¹⁵N HSQC experiments.
Materials:
-
¹⁵N-isotopically labeled target protein (0.1-0.3 mM)
-
NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0)
-
2-Iodo-3-(propan-2-yloxy)pyridine stock solution (100 mM in d6-DMSO)
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Fragment Addition:
-
Add a small aliquot of the 2-Iodo-3-(propan-2-yloxy)pyridine stock solution to the protein sample to a final concentration of 0.5-1 mM. The final DMSO concentration should be kept constant.
-
Acquire a second 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the spectra of the apo-protein and the protein-fragment complex.
-
Analyze for chemical shift perturbations (CSPs). A significant change in the position of specific amide peaks indicates that the fragment is binding to the protein in the vicinity of those residues.
-
The magnitude of the CSPs can be used to map the binding site on the protein surface.
-
-
Affinity Determination (Optional):
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the fragment.
-
Plot the chemical shift changes as a function of fragment concentration and fit the data to a binding isotherm to determine the KD.
-
Hit-to-Lead Optimization Strategies
Once 2-Iodo-3-(propan-2-yloxy)pyridine is confirmed as a hit, the next stage is to improve its affinity and drug-like properties.[21] The structural information from X-ray crystallography is invaluable here. The primary strategies are fragment growing, linking, and merging.[22][23]
Strategy: Fragment Growing
Given the defined binding mode of 2-Iodo-3-(propan-2-yloxy)pyridine, the "growing" strategy is often the most direct path forward.[22] This involves adding chemical functionality to the fragment to engage with nearby pockets in the active site. The iodine atom serves as a convenient synthetic handle for elaboration using cross-coupling reactions (e.g., Suzuki, Sonogashira).
Example Synthetic Elaboration:
-
Suzuki Coupling: React 2-Iodo-3-(propan-2-yloxy)pyridine with various boronic acids to introduce new aryl or alkyl groups. This can be used to probe nearby hydrophobic pockets or to introduce new hydrogen bonding partners.
-
Sonogashira Coupling: Introduce alkynes, which can then be further functionalized or used to reach deeper into a binding pocket.
The goal of this iterative process is to increase the ligand efficiency and potency of the initial fragment hit, transforming it into a viable lead compound for further drug development.[24]
Conclusion
2-Iodo-3-(propan-2-yloxy)pyridine represents a highly valuable tool in the arsenal of the modern medicinal chemist engaged in fragment-based drug discovery. Its carefully considered design provides multiple avenues for target interaction and facilitates its identification and characterization through industry-standard biophysical techniques. The presence of the iodine atom, in particular, offers a significant advantage for structural biology efforts, providing an unambiguous guide for rational, structure-based drug design. The protocols and strategies outlined in this document provide a robust framework for the successful application of this fragment, from initial screening through to the critical hit-to-lead optimization phase.
References
-
Berdigaliyev, T., & Kang, C. (2021). Fragment-Based Drug Discovery Using NMR Spectroscopy. In Methods in Molecular Biology (Vol. 2267, pp. 245–261). Springer US. [Link]
-
Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Retrieved February 10, 2026, from [Link]
-
Di Vita, C., & Rigo, R. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 9, 823595. [Link]
-
Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(4), 103009. [Link]
-
Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(4), 103009. [Link]
-
Hussein, H. A., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (169). [Link]
-
Douangamath, A. (2022, January 17). The XChem pipeline for fragment screening. Diamond Light Source. [Link]
-
Renaud, J., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 12(4), 547–550. [Link]
-
Bio-Rad. (2013, October 8). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]
-
Neumann, L., et al. (2010). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 10(18), 1860–1873. [Link]
-
Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved February 10, 2026, from [Link]
-
Newman, J. (2014). Crystallographic Fragment Screening. In Methods in Molecular Biology (Vol. 1140, pp. 23–40). Springer New York. [Link]
-
Bio-Rad. (2013, June 24). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR [Video]. YouTube. [Link]
-
Mueller, U. (2018). Crystallographic fragment-screening: workflow and procedures. IAEA. [Link]
-
Zoete, V. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Silexon. [Link]
-
Unidentified. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. ResearchGate. [Link]
-
Wikipedia contributors. (2023, December 26). Hit to lead. In Wikipedia, The Free Encyclopedia. Retrieved 01:31, February 11, 2026, from [Link]
-
Collins, P. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14459. [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]
-
3decision. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach [Video]. YouTube. [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 10, 2026, from [Link]
-
de Vlieger, J. S., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761–3777. [Link]
-
Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library. Retrieved February 10, 2026, from [Link]
-
Wikipedia contributors. (2023, December 1). Fragment-based lead discovery. In Wikipedia, The Free Encyclopedia. Retrieved 01:32, February 11, 2026, from [Link]
-
Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 176. [Link]
-
Mao, L. H., & Chen, Y. (2009). 2-Iodo-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1428. [Link]
-
University of Copenhagen. (n.d.). Fragment‐based drug discovery for RNA targets. DTU Research Database. [Link]
-
OBN. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]
-
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved February 10, 2026, from [Link]
-
Wikipedia contributors. (2024, January 29). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved 01:33, February 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Propenal, 2-iodo-. PubChem. Retrieved February 10, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propane, 2-iodo- (CAS 75-30-9). Retrieved February 10, 2026, from [Link]
Sources
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. obn.org.uk [obn.org.uk]
- 3. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 4. Prestwick Drug-Fragment Library - Prestwick Chemical Libraries [prestwickchemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioradiations.com [bioradiations.com]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. youtube.com [youtube.com]
- 13. Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin [jove.com]
- 14. youtube.com [youtube.com]
- 15. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 16. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hit to lead - Wikipedia [en.wikipedia.org]
- 22. lifechemicals.com [lifechemicals.com]
- 23. biosolveit.de [biosolveit.de]
- 24. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic C-H Activation of 2-Iodo-3-(propan-2-yloxy)pyridine
The following Application Note and Protocol Guide details the strategic use of 2-Iodo-3-(propan-2-yloxy)pyridine in C-H activation workflows. This guide is designed for medicinal chemists and process scientists focusing on the functionalization of pyridine scaffolds, particularly in the context of KRAS G12C inhibitor synthesis (e.g., Sotorasib analogs).
Part 1: Core Directive & Executive Summary
Subject: 2-Iodo-3-(propan-2-yloxy)pyridine (CAS: 766557-61-3) Primary Application: Late-stage functionalization via Iridium-catalyzed C-H Borylation and Palladium-catalyzed Direct Arylation. Significance: This scaffold is a critical "privileged structure" in drug discovery, serving as a precursor for KRAS G12C inhibitors (e.g., Sotorasib/AMG 510). The presence of the bulky isopropoxy group at C3 and the reactive iodide at C2 creates a unique steric and electronic environment that challenges traditional functionalization but offers high regiocontrol in C-H activation regimes.
Mechanistic Challenge & Opportunity
The 2,3-substitution pattern presents a "regioselectivity lock":
-
C2 (Iodo): Highly reactive oxidative addition handle (must be preserved during C-H activation or used as the electrophile).
-
C3 (Isopropoxy): Steric bulk blocks C2 and C4; electron-donating nature influences C-H acidity at C4/C5.
-
Target Sites:
-
C5-H: Sterically accessible and electronically activated (meta to alkoxy). Preferred site for Ir-catalyzed borylation.
-
C6-H: Acidic (alpha to Nitrogen) but often prone to catalyst deactivation via N-coordination.
-
Part 2: Scientific Integrity & Protocols
Protocol A: Regioselective Iridium-Catalyzed C-H Borylation
Objective: To install a boronate ester at the C5 position while preserving the C2-iodide, enabling subsequent orthogonal cross-coupling (e.g., Suzuki-Miyaura at C5, then Sonogashira/Suzuki at C2).
1. Mechanistic Rationale
Iridium-catalyzed borylation proceeds via a steric-dependent mechanism. The bulky 3-isopropoxy group effectively shields the C4 position. The C2-iodide blocks the alpha-position adjacent to it. The C6 position (alpha to N) is accessible but less favored than C5 due to the electronic repulsion of the nitrogen lone pair against the anionic ligand on Iridium, unless specific "N-blocking" strategies are used. Therefore, C5-selectivity is the expected outcome with standard ligands like dtbpy.
2. Experimental Workflow (Graphviz)
Caption: Workflow for the C5-selective borylation of 2-iodo-3-isopropoxypyridine preserving the C2-iodide handle.
3. Detailed Protocol
Materials:
-
Substrate: 2-Iodo-3-(propan-2-yloxy)pyridine (1.0 equiv)
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%) or [Ir(cod)Cl]₂ (3 mol%)
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3-6 mol%)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Solvent: Anhydrous THF or MTBE (0.5 M concentration)
Step-by-Step Procedure:
-
Glovebox Setup: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Dissolve in 1 mL of THF to generate the active catalyst (solution turns dark brown/red).
-
Reagent Addition: Add B₂pin₂ (279 mg, 1.1 mmol) to the catalyst solution. Stir for 5 minutes to form the tris-boryl iridium species.
-
Substrate Addition: Add 2-Iodo-3-(propan-2-yloxy)pyridine (263 mg, 1.0 mmol) dissolved in 1 mL THF.
-
Reaction: Seal the vial and heat to 60°C for 12–16 hours.
-
Note: Monitor via GC-MS or LC-MS. Look for the mass shift [M+H]⁺ = 390 (approx).
-
-
Workup: Cool to room temperature. Concentrate the volatile solvent under reduced pressure.
-
Caution: Boronate esters of pyridines can be protodeborylated on silica. Use neutral alumina or deactivated silica (treated with 1% Et₃N) for purification if necessary. Often, precipitation from Hexanes/Et₂O is sufficient.
-
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Increase temp to 80°C; ensure reagents are strictly anhydrous. |
| C2-Deiodination | Pd contamination or radical pathway | Ensure glassware is free of Pd residues; use pure Ir precursor. |
| Protodeborylation | Acidic workup or silica gel | Use neutral alumina; avoid acidic modifiers in LC-MS. |
Protocol B: Palladium-Catalyzed Direct Arylation (CMD)
Objective: Use 2-Iodo-3-(propan-2-yloxy)pyridine as the electrophile to arylate a heterocycle (e.g., caffeine, oxazole, or a drug core) via a Concerted Metalation-Deprotonation (CMD) mechanism.
1. Mechanistic Insight
Unlike Method A (where the pyridine is C-H activated), here the pyridine acts as the aryl halide. The partner molecule undergoes C-H activation.[1][2][3][4] The bulky 3-isopropoxy group on the pyridine electrophile can suppress homocoupling but requires a sterically accessible catalyst system.
2. Catalytic Cycle & Interaction (Graphviz)
Caption: Pd-catalyzed Direct Arylation cycle where the pyridine iodide serves as the oxidative addition partner.
3. Detailed Protocol
Materials:
-
Electrophile: 2-Iodo-3-(propan-2-yloxy)pyridine (1.0 equiv)
-
Nucleophile (C-H substrate): e.g., Benzoxazole or Caffeine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[3]
-
Ligand: P(t-Bu)₃H·BF₄ (10 mol%) or PCy₃
-
Base: K₂CO₃ or PivOK (2.0 equiv)
-
Additive: Pivalic Acid (30 mol%) - Crucial for CMD mechanism
-
Solvent: Toluene or DMAc
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk tube, combine Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.10 mmol), Base (2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol).
-
Substrate Addition: Add the heterocycle (1.2 mmol) and 2-Iodo-3-(propan-2-yloxy)pyridine (263 mg, 1.0 mmol).
-
Solvent & Heat: Add Toluene (3 mL, degassed). Seal and heat to 100–110°C for 18 hours.
-
Workup: Filter through a celite pad. Wash with EtOAc.[5] Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Part 3: References
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.[4] Link
-
Sadler, S. A., Tajuddin, H.,Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines.[4] Organic & Biomolecular Chemistry. Link
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted Palladium-Catalyzed Functionalization of C–H Bonds. Chemistry Letters. Link
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Context for AMG 510 synthesis intermediates). Link
-
Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.[4] Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 4-functionalized pyridines [ouci.dntb.gov.ua]
- 5. guidechem.com [guidechem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine
Ticket System Status: [ONLINE] Topic: Yield Optimization & Troubleshooting Target Molecule: 2-Iodo-3-isopropoxypyridine (CAS: N/A for specific isomer, generic class 2-halo-3-alkoxypyridine)
Introduction: The Yield Bottleneck
The synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine presents a classic "Ambident Nucleophile" challenge combined with the lability of the carbon-iodine bond. Low yields in this synthesis are rarely due to a single catastrophic failure, but rather a cumulative loss from two competing pathways:
-
N-Alkylation vs. O-Alkylation: The pyridine nitrogen competes with the 3-hydroxyl group for the alkylating agent.
-
Halogen Scrambling (The "Dance"): If attempting to install the isopropyl group after iodination via lithiation, the iodine atom is prone to migration (halogen dance) or exchange.
This guide is structured as a Knowledge Base to address these specific failure points.
Knowledge Base Article #001: Optimizing O-Alkylation
User Complaint: "I am reacting 2-iodo-3-hydroxypyridine with 2-iodopropane and
Diagnosis: You are observing N-alkylation .[1][2] Pyridines are ambident nucleophiles. The nitrogen lone pair is often more nucleophilic than the phenoxide oxygen, especially with "soft" electrophiles like isopropyl iodide. The byproduct is likely the N-isopropyl-2-iodo-3-pyridone species.
The Fix: Hard/Soft Acid-Base (HSAB) Modulation
To force O-alkylation, you must make the oxygen "harder" (more ionic) or use a mechanism that precludes N-attack.
Protocol A: The Cesium Effect (Recommended for Scale)
Switching from Potassium Carbonate (
Optimized Protocol:
-
Solvent: Switch Acetone
DMF (N,N-Dimethylformamide) or DMSO . -
Base:
(1.5 equiv). -
Electrophile: Use 2-Bromopropane instead of 2-Iodopropane.
-
Why? Bromides are "harder" electrophiles than iodides, favoring attack by the "hard" oxygen nucleophile over the "soft" nitrogen.
-
-
Temperature: Heat to 60°C.
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Mechanistic Reason |
| Base | "Naked" anion effect increases O-nucleophilicity. | ||
| Leaving Group | Iodide (-I) | Bromide (-Br) | Harder electrophile favors O-alkylation (HSAB theory). |
| Solvent | Acetone | DMF | Solvates cation, leaves phenoxide reactive. |
| Stoichiometry | 1.1 eq | 2.0 eq | Drives reaction to completion against steric bulk. |
Protocol B: The Mitsunobu Inversion (Highest Purity)
If the alkyl halide route remains messy, the Mitsunobu reaction is the superior alternative. It activates the alcohol (isopropanol) directly and typically gives exclusive O-alkylation for hydroxypyridines.
Reagents:
-
Substrate: 2-Iodo-3-hydroxypyridine
-
Alcohol: Isopropanol (Propan-2-ol)
-
Phosphine:
(Triphenylphosphine)[3] -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD .[3][4]
Step-by-Step:
-
Dissolve 2-iodo-3-hydroxypyridine (1.0 eq) and
(1.2 eq) in anhydrous THF under . -
Add Isopropanol (1.5 eq).
-
Cool to 0°C.
-
Add DIAD (1.2 eq) dropwise over 20 minutes.
-
Warm to RT and stir for 12 hours.
-
Workup: Concentrate and triturate with Hexane/Et2O to precipitate Triphenylphosphine oxide (
). Filter and purify the filtrate.[3][5]
Knowledge Base Article #002: Direct Iodination Strategy
User Complaint: "I don't have the iodinated starting material. I am trying to iodinate 3-isopropoxypyridine directly using n-BuLi, but I get a mixture of isomers."
Diagnosis: Regioselectivity failure. Lithiation of 3-alkoxypyridines is directed by the oxygen lone pair (Directed Ortho Metalation - DoM). However, there are two "ortho" positions: C2 (between N and O) and C4 . While C2 is inductively favored, steric bulk from the isopropyl group can push lithiation to C4.
The Fix: The "Blocked" Base Approach
To hit the C2 position exclusively, you must use the "Complex Induced Proximity Effect" (CIPE) while managing sterics.
Optimized Protocol (DoM):
-
Substrate: 3-(propan-2-yloxy)pyridine.
-
Base: n-BuLi / TMEDA complex.
-
Why TMEDA? Tetramethylethylenediamine breaks up BuLi aggregates, making the Lithium species smaller and more reactive, allowing it to fit into the C2 pocket despite the isopropyl bulk.
-
-
Temperature: Strictly -78°C .
-
Warning: Above -40°C, the lithiated species may isomerize or attack the pyridine ring (nucleophilic attack).
-
Workflow:
-
Cool anhydrous THF to -78°C.
-
Add n-BuLi (1.1 eq) and TMEDA (1.1 eq). Stir 15 mins.
-
Add 3-(propan-2-yloxy)pyridine dropwise.
-
Stir at -78°C for 1 hour (Do not rush; C2 deprotonation is kinetically slower than C4 but thermodynamically favored in the presence of TMEDA).
-
Quench with Iodine (
) in THF. -
Crucial: Do not let the reaction warm up until the Iodine color persists (indicating excess).
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct synthetic route based on your starting materials and yield issues.
Caption: Decision tree for optimizing the synthesis of 2-Iodo-3-(propan-2-yloxy)pyridine based on precursor availability and specific yield bottlenecks.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Hydride (NaH) for the alkylation?
A: NaH is risky. While it effectively deprotonates the hydroxyl group, the resulting "naked" anion is extremely reactive. In polar solvents, this can actually increase N-alkylation rates because the reaction becomes less selective.
Q: My product turns purple during rotary evaporation. What is happening? A: This indicates Iodine liberation. 2-Iodopyridines are light-sensitive and slightly unstable to heat.
-
Fix: Wrap your flask in aluminum foil. Keep the water bath temperature below 40°C. Add a small amount of copper turnings or silver wool to the flask during storage to scavenge free iodine.
Q: Why not just buy 2-fluoro-3-iodopyridine and do SnAr with Isopropoxide?
A: This is a valid route (Route C) but often cost-prohibitive. 2-Fluoro-3-iodopyridines are expensive. Furthermore, nucleophilic aromatic substitution (
References
-
Mitsunobu Reaction on Hydroxypyridines
-
Regioselective Lithiation (DoM)
-
Ambident Nucleophile Theory (O vs N Alkylation)
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 2-Iodo-3-(propan-2-yloxy)pyridine
Executive Summary
2-Iodo-3-(propan-2-yloxy)pyridine is a critical scaffold in medicinal chemistry, particularly as an electrophile in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Its structural duality—containing a labile iodine atom and a lipophilic isopropoxy ether—creates a unique mass spectrometric fingerprint essential for reaction monitoring and impurity profiling.
This guide analyzes the fragmentation mechanics of this molecule under Electrospray Ionization (ESI) and Electron Impact (EI), comparing it directly with its brominated analog, 2-Bromo-3-(propan-2-yloxy)pyridine .
Key Findings:
-
Dominant Pathway: The isopropoxy group drives the primary fragmentation via a McLafferty-type rearrangement, yielding a characteristic loss of propene (-42 Da).
-
Secondary Pathway: The C-I bond, being significantly weaker than C-Br, exhibits facile homolytic cleavage, making the iodine loss a high-abundance channel even at low collision energies.
-
Differentiation: The 2-Iodo variant can be distinguished from the 2-Bromo analog not just by isotopic pattern, but by a significantly lower Fragmentation Onset Voltage (FOV) .
Mechanistic Analysis: The Fragmentation Cascade
The fragmentation of 2-Iodo-3-(propan-2-yloxy)pyridine is governed by two competing functionalities: the ether side chain and the halogenated pyridine core.
Primary Pathway: The "Propene Ejection" (McLafferty-Type)
Under ESI(+), the parent ion
-
Mechanism: A hydrogen atom from the isopropyl methyl group transfers to the ether oxygen (or the ring nitrogen).
-
Cleavage: The C-O bond breaks, expelling a neutral propene molecule (
). -
Product: This generates the 2-iodo-3-hydroxypyridine cation (
222), often stabilizing into its 2-pyridone tautomer.
Expert Insight: This transition (
) is the "Quantifier Transition" for MRM (Multiple Reaction Monitoring) methods due to its high reproducibility and intensity.
Secondary Pathway: Halogen Loss & Ring Degradation
Following the loss of propene, the resulting ion (
-
Loss of CO (-28 Da): The 3-hydroxypyridine/pyridone core typically expels carbon monoxide to contract the ring, shifting
222 194. -
Loss of Iodine (-127 Da): Due to the low Bond Dissociation Energy (BDE) of C-I (~51 kcal/mol), iodine is lost easily. This can occur directly from the parent or sequentially after propene loss.
-
Sequential:
222 95 ( ).
-
Visualization of Fragmentation Pathways
Figure 1: ESI-MS/MS Fragmentation Tree.[1][2] The solid black arrow represents the dominant low-energy pathway (Propene loss).
Comparative Analysis: 2-Iodo vs. 2-Bromo Analog
For drug development scientists, distinguishing the starting material (Iodo) from potential halogen-exchange byproducts (Bromo) is critical.
Bond Strength & Fragmentation Energy
The primary differentiator is the Carbon-Halogen bond strength.[3] The C-I bond is significantly weaker than the C-Br bond, leading to distinct energy profiles in Collision Induced Dissociation (CID).
| Feature | 2-Iodo-3-(propan-2-yloxy)pyridine | 2-Bromo-3-(propan-2-yloxy)pyridine |
| Parent Ion ( | ~264 | ~216 / 218 (1:1 Isotope) |
| C-X Bond Energy | ~51 kcal/mol (Weak) | ~68 kcal/mol (Moderate) |
| Primary Fragment | ||
| Halogen Loss | Facile (Low CE required) | Difficult (High CE required) |
| Fragmentation Onset | Low (~10-15 eV) | Medium (~20-25 eV) |
Performance Implications
-
Sensitivity: The 2-Iodo analog often shows lower abundance of the molecular ion in "harsh" source conditions (high cone voltage) because it fragments in-source more readily than the Bromo analog.
-
Selectivity: To selectively detect the Iodo-species in a mixture containing the Bromo-analog, use a Neutral Loss Scan of 127 Da (Iodine), which will trigger exclusively for the iodo-compound at moderate collision energies.
Experimental Protocol: Method Optimization
To achieve reproducible data for this molecule, follow this self-validating LC-MS/MS optimization workflow.
Sample Preparation
-
Stock: Dissolve 1 mg of 2-Iodo-3-(propan-2-yloxy)pyridine in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
) for ESI.
-
Source Optimization (ESI+)
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: Start Low (15V).
-
Warning: High cone voltage (>40V) will cause in-source fragmentation, stripping the isopropyl group before the quadrupole, leading to false identification of the hydroxy-metabolite.
-
MS/MS Optimization Workflow
Use this logic to determine the optimal Collision Energy (CE).
Figure 2: Optimization workflow for defining MRM transitions.
Recommended Transitions (MRM)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 264.1 | 222.0 | 15 - 20 | High abundance (Propene loss) |
| Qualifier 1 | 264.1 | 95.0 | 35 - 40 | Structural confirmation (Iodine loss) |
| Qualifier 2 | 264.1 | 194.0 | 25 - 30 | Ring contraction (CO loss) |
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text defining McLafferty rearrangements in ethers/ketones).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link (Source for halogen bond dissociation energies and isotopic patterns).
-
NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Link (Reference for general pyridine and halopyridine fragmentation patterns).
-
Save My Exams. Mass Spectrometry Fragmentation Patterns. Link (Educational verification of alkyl cleavage mechanisms).
-
ChemGuide. Fragmentation Patterns in Mass Spectra. Link (Mechanistic overview of carbocation stability and cleavage rules).
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Iodo-3-(propan-2-yloxy)pyridine
Executive Summary & Immediate Action
2-Iodo-3-(propan-2-yloxy)pyridine (CAS: 766557-61-3) is a halogenated heterocyclic compound.[1][2][3][4] For disposal purposes, it must be classified as Halogenated Organic Waste .
Crucial Directive: Do NOT mix this compound with non-halogenated solvents (e.g., acetone, ethanol) or oxidizers. The presence of iodine requires specific high-temperature incineration with acid gas scrubbing to prevent the release of toxic iodine vapors and corrosion of facility infrastructure.
| Parameter | Critical Data |
| CAS Number | 766557-61-3 |
| Waste Stream | Halogenated Organic Waste (High BTU) |
| RCRA Status | Likely Hazardous (Characteristic/Listed depending on formulation) |
| Primary Hazard | Irritant (Skin/Eye), Potential Toxicity, Iodine Vapor Release upon combustion |
| Incompatibility | Strong Oxidizers, Strong Acids, Bleach (Sodium Hypochlorite) |
Hazard Identification & The "Why"
Effective disposal requires understanding the chemical's behavior.[5] This compound combines a pyridine ring with an iodine substituent and an isopropoxy group.
-
The Iodine Factor: Unlike chlorinated compounds, organo-iodides release elemental iodine (
) or hydrogen iodide ( ) upon thermal decomposition. is corrosive and can sublime, potentially bypassing standard particulate filters if the incinerator is not rated for halogens. -
Pyridine Toxicity: Pyridine derivatives can exhibit central nervous system (CNS) toxicity.[6] While specific toxicology for this derivative may be limited, it should be treated with the same precautions as the parent pyridine (RCRA Code D038/U196).
-
Physical State: Typically a solid at room temperature (Melting Point ~40–50°C). However, it is often handled in solution.
Pre-Disposal Handling & Segregation
The Golden Rule: Segregation is the single most important step in chemical waste management.
Segregation Protocol
-
Halogenated Waste Only: Dispose of this chemical only in containers marked "Halogenated Waste."
-
No Oxidizers: Never add nitric acid, perchlorates, or peroxides to the waste container. This can lead to uncontrolled oxidation and iodine release.
-
No Bleach: Never use bleach to clean glassware containing this residue. Hypochlorite reacts with iodides to form iodine or hypoiodite, releasing toxic fumes.
Packaging Requirements
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers (steel/aluminum) as free iodides can cause rapid pitting corrosion.
-
Labeling: The tag must explicitly state:
-
"Halogenated Organic Waste"
-
"Contains: 2-Iodo-3-(propan-2-yloxy)pyridine"
-
Hazard Checkbox: Toxic, Irritant.[7]
-
Disposal Decision Workflow
This logic flow ensures the material ends up in the correct waste stream, minimizing cost and safety risks.
Figure 1: Decision tree for segregating 2-Iodo-3-(propan-2-yloxy)pyridine waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the iodine atom reclassifies the entire mixture as Halogenated Waste.
Spill Response Protocol
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95/P100 respirator if dust/aerosol is present.
Figure 2: Spill response workflow. The "No Bleach" rule is specific to iodinated compounds to prevent toxic gas generation.
Decontamination Tip
If the spill leaves a yellow/brown stain (characteristic of iodine), wash the area with a 5-10% Sodium Thiosulfate solution. This reduces the iodine to colorless iodide, making cleanup safer and more effective.
Final Disposal (Facility Level)
This section is for the EHS team managing the transfer to external waste handlers.
-
Waste Profile: Ensure the waste profile listed with your vendor (e.g., Veolia, Clean Harbors) explicitly mentions "Organic Iodides."
-
Incineration: The material must be sent to a facility with a Rotary Kiln Incinerator equipped with caustic scrubbers.
-
Reasoning: Simple thermal oxidizers may be damaged by the acid gases (
) produced, or may fail to capture sublimed iodine.
-
-
Lab Packing: If disposing of pure solid in original vials, "Lab Pack" the vials with compatible absorbents (vermiculite) in a drum designated for "Toxic/Irritant Organics."
References
-
PubChem. (n.d.). 2-Isopropoxy-3-iodopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[3] Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][8]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. epa.gov [epa.gov]
- 4. chemsupply.com.au [chemsupply.com.au]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. LCSS: IODINE [web.stanford.edu]
- 8. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
